N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide
CAS No.: 863445-50-5
Cat. No.: VC4147812
Molecular Formula: C14H16BrNO3S
Molecular Weight: 358.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863445-50-5 |
|---|---|
| Molecular Formula | C14H16BrNO3S |
| Molecular Weight | 358.25 |
| IUPAC Name | N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methylpropanamide |
| Standard InChI | InChI=1S/C14H16BrNO3S/c1-10(2)14(17)16(12-5-3-11(15)4-6-12)13-7-8-20(18,19)9-13/h3-8,10,13H,9H2,1-2H3 |
| Standard InChI Key | BZNFTCFCMYAZJE-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Br |
Introduction
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide is a hypothetical or under-researched organic compound. Its name suggests it belongs to the class of sulfonamide derivatives with potential applications in medicinal chemistry due to its structural features:
-
4-Bromophenyl group: Often associated with bioactivity in pharmaceutical compounds.
-
Dihydrothiophene moiety with dioxido functionalization: Indicates a sulfone-containing heterocyclic structure, which can influence solubility and reactivity.
-
Isobutyramide group: Common in amide-functionalized molecules, potentially contributing to hydrogen bonding and molecular stability.
Hypothetical Synthesis Pathway
A plausible synthetic route for this compound might involve:
-
Formation of the dihydrothiophene sulfone core: Oxidation of a thiophene derivative using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
-
Amidation reaction: Coupling of the 4-bromophenylamine with an isobutyryl chloride derivative under basic conditions (e.g., triethylamine).
-
Final assembly: Linking the sulfone moiety to the amide via nucleophilic substitution or other suitable reactions.
Analytical Characterization
For compounds like this, typical characterization techniques include:
-
Nuclear Magnetic Resonance (NMR):
-
NMR for proton environments.
-
NMR for carbon backbone analysis.
-
-
Mass Spectrometry (MS):
-
Molecular ion peak for verifying molecular weight.
-
-
Infrared Spectroscopy (IR):
-
Functional group identification (e.g., C=O stretch for amides, S=O stretch for sulfones).
-
-
X-ray Crystallography:
-
Structural confirmation if single crystals are available.
-
Potential Applications
Given its structural components:
-
Pharmaceuticals: The bromophenyl group and sulfone moiety suggest antimicrobial or anti-inflammatory potential.
-
Material Science: Sulfone-containing compounds are often used in polymer science for their thermal stability.
-
Catalysis: The heterocyclic structure could act as a ligand in metal-catalyzed reactions.
Data Table Example
| Property | Hypothetical Value/Methodology |
|---|---|
| Molecular Formula | |
| Molecular Weight | ~348 g/mol |
| Melting Point | TBD |
| Solubility | Soluble in polar organic solvents |
| IR Peaks (cm) | ~1650 (C=O), ~1300, ~1150 (S=O) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume